(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. This compound is notable for its unique structure, which includes a cyclopentylcarbonyl group attached to the thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a cyclopentylcarbonyl chloride in the presence of a base, followed by cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence signaling pathways involved in inflammation and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: A simpler analog with similar biological activities.
Uniqueness
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cyclopentylcarbonyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its potential therapeutic applications.
Properties
IUPAC Name |
(4R)-3-(cyclopentanecarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-9(7-3-1-2-4-7)11-6-15-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXUMDRQDSOPX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CSCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CSC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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